molecular formula C22H16N4S B299648 1-Naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)-1H-tetrazole

1-Naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)-1H-tetrazole

Cat. No. B299648
M. Wt: 368.5 g/mol
InChI Key: LMDPXYMHMLJBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of tetrazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)-1H-tetrazole is not well understood. However, it is believed that the compound exerts its biological activities through the modulation of various signaling pathways such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It is also thought to interact with various cellular targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
1-Naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)-1H-tetrazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes such as COX-2, LOX, and α-glucosidase. It has also been shown to modulate the expression of various cytokines and chemokines, which are involved in the regulation of inflammation and immune response.
In vivo studies have demonstrated that 1-Naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)-1H-tetrazole can reduce the levels of inflammatory mediators such as TNF-α, IL-6, and IL-1β in various animal models of inflammation. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)-1H-tetrazole is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents and functional materials. Another advantage is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments.
However, there are also some limitations associated with the use of 1-Naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)-1H-tetrazole in laboratory experiments. One limitation is its potential toxicity, which requires careful handling and disposal. Another limitation is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the research on 1-Naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)-1H-tetrazole. One direction is the further investigation of its mechanism of action, which could provide insights into its biological activities and guide the development of new therapeutic agents and functional materials.
Another direction is the exploration of its potential applications in other fields such as environmental science and energy storage. For example, 1-Naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)-1H-tetrazole has been investigated for its potential as a corrosion inhibitor for metal surfaces and as a redox-active material for energy storage devices.
Overall, the research on 1-Naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)-1H-tetrazole has shown promising results and has opened up new avenues for the development of novel therapeutic agents and functional materials. Further research in this field could lead to significant advances in various areas of science and technology.

Synthesis Methods

The synthesis of 1-Naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)-1H-tetrazole involves the reaction of 1-naphthalen-1-ylmethanamine with thioacetic acid, followed by the reaction with sodium azide and copper sulfate. The resulting compound is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

1-Naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)-1H-tetrazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory, antioxidant, and antimicrobial activities. It has also been investigated for its potential as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases.
In materials science, 1-Naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)-1H-tetrazole has been used as a building block for the synthesis of functional materials such as polymers, nanoparticles, and metal-organic frameworks. These materials have shown promising applications in catalysis, sensing, and drug delivery.
In analytical chemistry, 1-Naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)-1H-tetrazole has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. This compound has also been investigated for its potential as a chemosensor for the detection of nitroaromatic compounds.

properties

Product Name

1-Naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)-1H-tetrazole

Molecular Formula

C22H16N4S

Molecular Weight

368.5 g/mol

IUPAC Name

1-naphthalen-1-yl-5-(naphthalen-1-ylmethylsulfanyl)tetrazole

InChI

InChI=1S/C22H16N4S/c1-3-12-19-16(7-1)9-5-11-18(19)15-27-22-23-24-25-26(22)21-14-6-10-17-8-2-4-13-20(17)21/h1-14H,15H2

InChI Key

LMDPXYMHMLJBOO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=NN3C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=NN3C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.